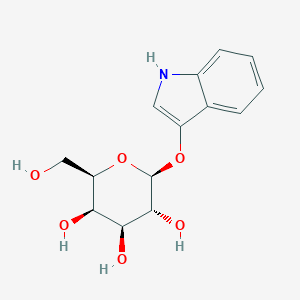

3-Indolyl-b-D-galactopyranoside

Description

BenchChem offers high-quality 3-Indolyl-b-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Indolyl-b-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARCVCWNFACQC-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370003 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126787-65-3 | |

| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Indolyl-β-D-galactopyranoside (X-Gal): Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Indolyl-β-D-galactopyranoside, commonly known as X-Gal, a pivotal chromogenic substrate in molecular biology and other scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of X-Gal's function, its diverse applications, and the practical methodologies for its use, ensuring scientific integrity and fostering a deeper understanding of its utility in experimental design.

Introduction: The Significance of a Colorimetric Indicator

3-Indolyl-β-D-galactopyranoside (X-Gal) is an organic compound that has become an indispensable tool in molecular biology research.[1][2] Synthesized in 1964 by Jerome Horwitz and his team, X-Gal is an analog of lactose that can be hydrolyzed by the enzyme β-galactosidase.[1][2] Its primary value lies in its function as a chromogenic substrate; it is colorless itself but produces a distinct, insoluble blue precipitate upon enzymatic cleavage.[2][3][4] This visually identifiable color change provides a straightforward and reliable method for detecting the presence and activity of β-galactosidase.[4][5] Consequently, X-Gal is a cornerstone of numerous techniques, most notably the blue-white screening method for identifying recombinant bacteria in gene cloning.[4][6] Its applications extend to histochemistry for reporter gene analysis and microbiology for the detection of coliform bacteria.[2][7][8]

Chemical Structure and Physicochemical Properties

Understanding the chemical nature of X-Gal is fundamental to its application. It consists of a galactose molecule linked to a substituted indole via a β-glycosidic bond.[1] The formal chemical name is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside.[3][4]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₅BrClNO₆ | [9][10][11] |

| Molecular Weight | 408.63 g/mol | [9][12] |

| CAS Number | 7240-90-6 | [3][9][11] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 230 °C | [12][13] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[7][9][14][15]; Insoluble in water[16] | |

| Storage | Store at -20°C, protected from light[3][7][14][17] |

The choice of DMF or DMSO as a solvent is critical. X-Gal is insoluble in water, and these organic solvents effectively dissolve it to create a stable stock solution.[14][16] The solvents are also inhibitory to bacterial growth, which is why sterilization of the X-Gal stock solution is generally not required.[7][16] It is crucial to protect X-Gal solutions from light to prevent degradation.[3][7][18]

Mechanism of Action: The Enzymatic Basis of Color Formation

The utility of X-Gal hinges on its specific interaction with the enzyme β-galactosidase, the product of the lacZ gene. The enzyme catalyzes the hydrolysis of the β-glycosidic bond in X-Gal.[1] This cleavage releases galactose and 5-bromo-4-chloro-3-hydroxyindole.[2][3] The latter compound is unstable and undergoes spontaneous dimerization and subsequent oxidation in the presence of oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[2][3][4]

The following diagram illustrates this enzymatic reaction and color formation pathway:

Caption: Workflow of the blue-white screening technique for identifying recombinant bacterial colonies.

Experimental Protocol: Preparation of X-Gal/IPTG Plates

This protocol provides a standard method for preparing agar plates for blue-white screening.

Materials:

-

Luria-Bertani (LB) agar

-

Appropriate antibiotic

-

X-Gal stock solution (20 mg/mL in DMF or DMSO) [3][7][9]* IPTG stock solution (100 mM in sterile water) [19][20]* Sterile Petri dishes

Procedure:

-

Prepare LB agar according to the manufacturer's instructions and autoclave.

-

Cool the autoclaved agar to approximately 50-55°C. [7]Causality: Adding heat-sensitive reagents like antibiotics, X-Gal, and IPTG to agar that is too hot will cause their degradation.

-

Add the appropriate antibiotic to its final working concentration.

-

Aseptically add IPTG and X-Gal. For every 1 mL of agar, add 1 µL of 100 mM IPTG and 2 µL of 20 mg/mL X-Gal. [19]This results in final concentrations of approximately 0.1 mM IPTG and 40 µg/mL X-Gal. [9][16]5. Gently swirl the flask to mix the components thoroughly without introducing air bubbles.

-

Pour approximately 25 mL of the agar into each sterile Petri dish.

-

Allow the plates to solidify at room temperature.

-

Store the plates at 4°C, protected from light, for up to several weeks.

Alternative Spreading Method:

Alternatively, 40 µL of X-Gal stock solution and 40 µL of IPTG stock solution can be spread onto the surface of pre-poured agar plates. [19][20]The plates should then be allowed to dry before plating the bacteria. [7][19]

Reporter Gene Assays in Histochemistry

In developmental biology and gene expression studies, the lacZ gene is frequently used as a reporter gene. [4][21]By placing the lacZ gene under the control of a specific promoter or regulatory element, researchers can visualize the spatial and temporal patterns of gene expression in tissues and organisms. [8][22]X-Gal staining of fixed tissues or whole embryos allows for the detection of β-galactosidase activity, which appears as a dark blue stain at the cellular level. [8][22]This provides a robust visual readout of gene expression patterns. [8][22]It is important to consider the potential for endogenous β-galactosidase activity in some tissues, which can be minimized by performing the staining at a slightly alkaline pH (8.0-8.5), as the mammalian enzyme has a more acidic pH optimum. [23]

Detection of Coliforms in Microbiology

X-Gal is also utilized in microbiology for the detection of coliform bacteria, which are indicators of water quality. [2][7]Many coliforms, including E. coli, possess β-galactosidase activity. [7]When water samples are cultured on media containing X-Gal, the presence of coliforms is indicated by the formation of blue colonies. [24][25]This provides a simple and effective method for monitoring microbial contamination. [2]

Conclusion

3-Indolyl-β-D-galactopyranoside remains a cornerstone of molecular biology and related fields due to its reliability and simplicity as a chromogenic substrate. Its application in blue-white screening has streamlined the process of gene cloning, while its use as a reporter in histochemistry has provided invaluable insights into gene expression. A thorough understanding of its chemical properties, the enzymatic mechanism of color formation, and the principles behind its various applications is crucial for its effective use in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and effectively utilize X-Gal in their experimental endeavors.

References

-

Bioline. (n.d.). X-GAL. Retrieved from [Link]

-

The Science Behind X-Gal: Mechanisms and Applications in Biological Research. (n.d.). Retrieved from [Link]

-

Burn, S. F. (2012). Detection of β-galactosidase activity: X-gal staining. Methods in Molecular Biology, 886, 241–250. Retrieved from [Link]

-

Biocompare. (n.d.). X-Gal. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Detection of β-Galactosidase Activity: X-gal Staining. Retrieved from [Link]

-

Scribd. (n.d.). X-gal: β-Galactosidase Detection Agent. Retrieved from [Link]

-

Benchling. (2015). X-gal Stock Preparation. Retrieved from [Link]

- Bell, A., Feng, X., & Reder, A. T. (1999). Efficient and Rapid Procedure for Blue-White Screening of Recombinant Bacterial Clones. BioTechniques, 27(6), 1126-1128.

-

Wikipedia. (n.d.). X-gal. Retrieved from [Link]

-

MP Biomedicals. (n.d.). X-GAL (POWDER). Retrieved from [Link]

-

Carl ROTH. (n.d.). X-β-Gal, 100 mg, CAS No. 7240-90-6. Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). X-Gal; 5-bromo-4-chloro-3-indolyl-ß-D-galactopyranoside. Retrieved from [Link]

-

GeneON BioScience. (n.d.). X-Gal - easy way to find clones after transformation. Retrieved from [Link]

-

MIT Wiki Service. (2011). Blue-White Screening - Synthetic Biology Group (Lu Lab). Retrieved from [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science, 21(12), 1792–1807. Retrieved from [Link]

-

PubChem. (n.d.). X-Gal. Retrieved from [Link]

-

ResearchGate. (2025). Detection of β-Galactosidase Activity: X-gal Staining. Retrieved from [Link]

-

JJS Technical Services. (n.d.). ITS EZ Coliform Cult (XGAL/MUG) Test, 12 Tests. Retrieved from [Link]

-

Meyer, K. C., et al. (1997). In situ histochemical detection of beta-galactosidase activity in lung: assessment of X-Gal reagent in distinguishing lacZ gene expression and endogenous beta-galactosidase activity. The journal of histochemistry and cytochemistry, 45(9), 1327–1331. Retrieved from [Link]

-

Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Colonies of E. coli on a plate containing X-Gal. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). X-Gal. Retrieved from [Link]

-

Ma, C., et al. (2012). Improved methods for detection of β-galactosidase (lacZ) activity in hard tissue. Histochemistry and cell biology, 137(5), 659–670. Retrieved from [Link]

Sources

- 1. X-gal - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. goldbio.com [goldbio.com]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. 蓝白斑筛选和菌落筛选实验方案 [sigmaaldrich.com]

- 7. bioline.com [bioline.com]

- 8. Detection of β-galactosidase activity: X-gal staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-GAL | TargetMol [targetmol.com]

- 10. biocompare.com [biocompare.com]

- 11. mpbio.com [mpbio.com]

- 12. glycodepot.com [glycodepot.com]

- 13. X-β-Gal, 100 mg, CAS No. 7240-90-6 | Substrates for Biochemistry | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. X-Gal solubility: in DMF, soluble, solubility: in methanol, soluble, storage temp.:2-8°C | Sigma-Aldrich [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. cephamls.com [cephamls.com]

- 18. Protocols · Benchling [benchling.com]

- 19. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. How is beta galactosidase detected? | AAT Bioquest [aatbio.com]

- 22. Detection of β-Galactosidase Activity: X-gal Staining | Springer Nature Experiments [experiments.springernature.com]

- 23. In situ histochemical detection of beta-galactosidase activity in lung: assessment of X-Gal reagent in distinguishing lacZ gene expression and endogenous beta-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ITS EZ Coliform Cult (XGAL/MUG) Test, 12 Tests - 487197 [jjstech.com]

- 25. researchgate.net [researchgate.net]

The In-Depth Technical Guide to 3-Indolyl-β-D-galactopyranoside (X-gal): Mechanism, Applications, and Experimental Best Practices

This guide provides a comprehensive technical overview of 3-Indolyl-β-D-galactopyranoside, widely known as X-gal, a pivotal chromogenic substrate in molecular biology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides detailed experimental protocols, and offers expert insights to ensure robust and reliable results.

Introduction: The Molecular Logic of a Colorimetric Reporter

3-Indolyl-β-D-galactopyranoside (commonly abbreviated as X-gal or BCIG for 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a synthetic, colorless organic compound that has become an indispensable tool for the visual detection of β-galactosidase activity.[1][2] Synthesized in 1964 by Jerome Horwitz and his colleagues, X-gal is an analog of lactose, the natural substrate for the β-galactosidase enzyme.[2][3] Its utility lies in a simple yet elegant mechanism: the enzymatic cleavage of X-gal initiates a cascade that results in the formation of a vibrant, insoluble blue precipitate.[1][4] This visible readout allows for the rapid identification of cells expressing a functional β-galactosidase enzyme, a cornerstone of numerous molecular biology techniques.

The Core Mechanism of Action: From Glycosidic Bond to Indigo Precipitate

The functionality of X-gal as a reporter substrate is a two-stage process involving enzymatic hydrolysis followed by oxidative dimerization.

Enzymatic Cleavage by β-Galactosidase

The process is initiated when β-galactosidase, an enzyme encoded by the lacZ gene in E. coli, recognizes and binds to X-gal. The enzyme catalyzes the hydrolysis of the β-glycosidic bond that links the galactose molecule to the substituted indole.[1][4] This cleavage yields two products: D-galactose and 5-bromo-4-chloro-3-hydroxyindole.[1]

Spontaneous Dimerization and Oxidation

The 5-bromo-4-chloro-3-hydroxyindole intermediate is unstable and spontaneously dimerizes in the presence of an oxidizing agent, typically molecular oxygen. This dimerization is often facilitated by the presence of potassium ferricyanide and potassium ferrocyanide in the reaction buffer, which act as electron acceptors.[5] The resulting dimer is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate.[6] It is this insoluble blue product that accumulates within the cells or colonies, providing a clear visual signal of β-galactosidase activity.

Caption: Logical workflow of blue-white screening.

Reporter Gene Assays and Histochemistry

The lacZ gene is frequently used as a reporter gene to study gene expression patterns in cells and tissues. In this context, a transgenic organism is created where the lacZ gene is placed under the control of a specific promoter of interest. When and where this promoter is active, β-galactosidase is produced. By staining the cells or tissue sections with an X-gal solution, researchers can visualize the precise location and timing of gene expression as a blue stain. [7]This technique is widely used in developmental biology and for validating the activity of gene promoters.

Experimental Protocols and Best Practices

The successful use of X-gal requires careful attention to detail in protocol execution. Here, we provide field-proven methodologies with explanations for key steps.

Preparation of X-gal Stock Solution

Rationale: X-gal has very poor solubility in water and aqueous buffers. Therefore, a concentrated stock solution must be prepared in an appropriate organic solvent. [8]N,N-dimethylformamide (DMF) is the most common solvent, though dimethyl sulfoxide (DMSO) can also be used.

Protocol:

-

Weigh out the desired amount of X-gal powder in a glass or polypropylene tube.

-

Add high-purity DMF to a final concentration of 20 mg/mL.

-

Vortex or mix thoroughly until the X-gal is completely dissolved. The solution should be clear and colorless.

-

Aliquot the stock solution into smaller, light-protected tubes (e.g., wrapped in aluminum foil) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months. [9] Self-Validation Check: If the stock solution develops a pinkish hue, it indicates degradation and should be discarded. [9]

Blue-White Screening Protocol

Causality behind Experimental Choices:

-

IPTG: IPTG is a non-metabolizable analog of allolactose, the natural inducer of the lac operon. Its inclusion in the medium is crucial to ensure the transcription of the lacZα gene from the plasmid. [6]* Antibiotic: The appropriate antibiotic must be included in the medium to select for bacteria that have successfully taken up the plasmid, which carries an antibiotic resistance gene.

-

Temperature Control: Adding X-gal and IPTG to the molten agar when it has cooled to approximately 50-55°C is critical. Higher temperatures can degrade these reagents.

Protocol:

-

Prepare Luria-Bertani (LB) agar medium and autoclave.

-

Allow the medium to cool in a 55°C water bath.

-

Add the appropriate antibiotic to the final desired concentration.

-

Add IPTG to a final concentration of 0.1 mM and X-gal from your 20 mg/mL stock solution to a final concentration of 40 µg/mL. Swirl the flask gently to mix thoroughly.

-

Pour the plates and allow them to solidify. Store at 4°C, protected from light.

-

Following transformation of competent cells, plate the appropriate volume of the cell suspension onto the prepared plates.

-

Incubate the plates at 37°C for 16-24 hours.

-

After incubation, move the plates to 4°C for a few hours to enhance the blue color development, making the distinction between blue and white colonies clearer. [10] Troubleshooting Guide:

| Problem | Possible Cause(s) | Recommended Action(s) |

| All colonies are white | 1. Ineffective IPTG or X-gal. 2. No functional lacZα in the vector. 3. Successful ligation of an insert in all plasmids. | 1. Use fresh IPTG and X-gal solutions. 2. Perform a control transformation with an uncut vector; colonies should be blue. [5][11] 3. Verify insert and vector concentrations during ligation. |

| All colonies are blue | 1. Failed ligation of the insert. 2. Vector re-ligated to itself. 3. Inactive restriction enzymes. | 1. Check the vector-to-insert ratio and ligase activity. 2. Dephosphorylate the vector prior to ligation. 3. Use new restriction enzymes. |

| Faint blue or light blue colonies | 1. Insufficient incubation time. 2. Low expression of lacZα. 3. Insert is small and in-frame, leading to a partially functional fusion protein. | 1. Increase incubation time or store at 4°C to enhance color. 2. Ensure IPTG concentration is optimal. 3. Pick light blue colonies for screening; they may contain the insert. [10] |

| Satellite colonies | 1. Antibiotic (especially ampicillin) degradation. 2. Over-incubation. | 1. Use fresh plates and a different antibiotic if possible (e.g., carbenicillin). 2. Do not incubate for longer than 24 hours. |

Histochemical Staining of Cells and Tissues

Causality behind Experimental Choices:

-

Fixation: A brief fixation step (e.g., with glutaraldehyde or paraformaldehyde) is necessary to preserve cell morphology and permeabilize the membranes to allow X-gal to enter the cells. However, over-fixation can inactivate the β-galactosidase enzyme. [7][12]* Staining Buffer Components:

-

pH 6.0-7.5: The pH is buffered in this range to be optimal for the bacterial β-galactosidase while minimizing the activity of endogenous mammalian lysosomal β-galactosidases, which have an acidic pH optimum.

-

Potassium Ferricyanide/Ferrocyanide: This redox pair acts as a catalyst for the oxidative dimerization of the hydrolyzed indoxyl intermediate, accelerating the formation of the blue precipitate and preventing its diffusion. [7] * MgCl₂: Magnesium ions are a cofactor for the β-galactosidase enzyme.

-

Protocol:

-

Wash cells or tissue sections twice with phosphate-buffered saline (PBS).

-

Fix the samples for 5-15 minutes at room temperature in a fixative solution (e.g., 0.2% glutaraldehyde in PBS).

-

Wash the samples three times with PBS.

-

Prepare the X-gal staining solution. A typical formulation is: 1 mg/mL X-gal, 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 2 mM MgCl₂ in PBS (pH 7.4). [7]5. Incubate the samples in the staining solution at 37°C in a humidified chamber (not in a CO₂ incubator, as CO₂ can alter the pH of the buffer).

-

Monitor for the development of a blue color, which can take from 30 minutes to overnight depending on the level of β-galactosidase expression.

-

Once the desired staining intensity is achieved, stop the reaction by washing the samples with PBS.

-

Samples can be counterstained (e.g., with Nuclear Fast Red) and mounted for microscopy.

Troubleshooting Guide:

| Problem | Possible Cause(s) | Recommended Action(s) |

| No or weak staining | 1. Low or no β-galactosidase expression. 2. Over-fixation of the tissue/cells. 3. Inactive X-gal solution. | 1. Use a positive control tissue/cell line known to express lacZ. 2. Reduce fixation time or use a milder fixative. 3. Prepare fresh staining solution immediately before use. |

| High background staining | 1. Endogenous β-galactosidase activity. 2. Staining incubation is too long. 3. Acidification of the staining solution during long incubations. | 1. Perform a control stain on non-transgenic tissue. If background is present, increase the pH of the staining buffer to 8.0. 2. Optimize incubation time. 3. Ensure the buffer capacity is sufficient. |

| Precipitate in staining solution | 1. X-gal is not fully dissolved. 2. Exceeding the solubility of X-gal in the aqueous buffer. | 1. Ensure the X-gal stock is fully dissolved in DMF/DMSO before adding to the buffer. 2. Warm the staining buffer to 37°C before adding the X-gal stock. |

Alternative Chromogenic and Fluorogenic Substrates

While X-gal is the most common substrate, several alternatives are available that may offer advantages in specific applications, such as producing different colors or increased sensitivity.

| Substrate | Product Color | Key Features |

| X-gal | Blue | The industry standard; widely used and well-characterized. |

| S-gal™ | Black | Produces a high-contrast black precipitate in the presence of ferric ions. Not light-sensitive and can be autoclaved in media. |

| Bluo-gal | Darker Blue | Reported to produce a more intense blue color than X-gal, allowing for easier detection. [13] |

| Magenta-gal | Magenta/Red | Produces a magenta-colored precipitate, useful for "red-white" screening or when a different color is desired for multiplexing. [13][14] |

| Fluorescein di-β-D-galactopyranoside (FDG) | Fluorescent Green | A fluorogenic substrate that yields a highly fluorescent product (fluorescein) upon cleavage. It is extremely sensitive and suitable for quantitative assays using flow cytometry or fluorescence microscopy. |

Conclusion

3-Indolyl-β-D-galactopyranoside remains a cornerstone of modern molecular biology due to its reliable and visually intuitive mechanism of action. From the initial screening of recombinant clones to the detailed mapping of gene expression in complex organisms, X-gal provides a robust and cost-effective solution. By understanding the underlying biochemistry, optimizing experimental protocols, and being aware of potential pitfalls, researchers can leverage the full power of this remarkable molecule to drive their scientific discoveries forward.

References

-

Horwitz, J. P., Chua, J., Curby, R. J., Tomson, A. J., Darooge, M. A., Fisher, B. E., Mauricio, J., & Klundt, I. (1964). SUBSTRATES FOR CYTOCHEMICAL DEMONSTRATION OF ENZYME ACTIVITY. I. SOME SUBSTITUTED 3-INDOLYL-BETA-D-GLYCOPYRANOSIDES. Journal of Medicinal Chemistry, 7, 574–575. [Link]

- Hassan, S. A., Taha, T. M., & W. Al-Temimay, F. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(3), 574-582.

-

Agilent. (2007). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. Retrieved from [Link]

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Helier Scientific Ltd. Retrieved from [Link]

-

Interchim. (n.d.). X-Gal and other Galatosidase substrates. Interchim. Retrieved from [Link]

-

Addgene. (2015, June 4). Plasmids 101: Blue-white Screening. Addgene Blog. Retrieved from [Link]

-

Brandimarte, L. (2014, November 25). Blue white selection problems, any suggestions? ResearchGate. Retrieved from [Link]

-

IHC WORLD. (2024, January 26). X-Gal Staining Protocol for beta-Galactosidase. IHC WORLD. Retrieved from [Link]

-

Wikipedia. (n.d.). X-gal. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Blue–white screen. Wikipedia. Retrieved from [Link]

-

Möckli, N., & Auerbach, D. (2022). A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Current Protocols, 2(5), e421. [Link]

-

Biocompare. (n.d.). X-Gal. Biocompare. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Interchim. Retrieved from [Link]

-

Schafer, M. J., White, T. A., Iijima, K., Haak, A. J., Ligresti, G., Atkinson, E. J., Oberg, A. L., Birch, J., Salmon, M., Mckenzie, J., Ogrodnik, M., Tchkonia, T., Kirkland, J. L., Miller, J. D., & LeBrasseur, N. K. (2020). Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo. Journal of visualized experiments : JoVE, (159), 10.3791/61052. [Link]

-

Theseus. (2019, April 10). QUANTITATIVE ANALYSIS OF INDIGO BY ULTRAVIOLET- VISIBLE SPECTROPHOTOMETER AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Theseus. Retrieved from [Link]

-

Watanabe-Takano, H., et al. (2022). Protocol for whole-mount X-gal staining combined with tissue clearing in embryo and adult mouse using CUBIC. STAR Protocols, 3(1), 101155. [Link]

-

Henderson, J. M., et al. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of Visualized Experiments, (99), e52824. [Link]

-

Perry, J. D., et al. (2015). Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. RSC Advances, 5(13), 9407-9413. [Link]

-

MP Biomedicals. (n.d.). 5-Bromo-4-Chloro-3-Indolyl-Β-D-Galactopyranoside. MP Biomedicals. Retrieved from [Link]

- Poulsen, L. K., Dalton, H. M., Angles, M. L., & Goodman, A. E. (1997). Simultaneous determination of gene expression and bacterial identity in single cells in defined mixtures of pure cultures. Applied and Environmental Microbiology, 63(10), 3941–3947.

-

PubChem. (n.d.). X-Gal. National Center for Biotechnology Information. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside. Glycosynth. Retrieved from [Link]

-

PubChem. (n.d.). X-Gal. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). X-gal – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Sundararajan, A., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Development, Growth & Differentiation, 54(6), 664-669. [Link]

Sources

- 1. X-gal - Wikipedia [en.wikipedia.org]

- 2. SUBSTRATES FOR CYTOCHEMICAL DEMONSTRATION OF ENZYME ACTIVITY. I. SOME SUBSTITUTED 3-INDOLYL-BETA-D-GLYCOPYRANOSIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. beta-Galactosidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. goldbio.com [goldbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. reddit.com [reddit.com]

- 10. uni-onward.com.tw [uni-onward.com.tw]

- 11. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

3-Indolyl-b-D-galactopyranoside as a chromogenic substrate

Chromogenic Indolyl Galactosides: A Technical Guide to 3-Indolyl- -D-galactopyranoside and Its Derivatives

Executive Summary

3-Indolyl-

This technical guide synthesizes the chemistry, application, and optimized protocols for the indolyl-galactoside family. It moves beyond basic "blue/white screening" to address sensitivity thresholds in histochemistry, signal-to-noise optimization in drug discovery, and the specific utility of newer derivatives like Salmon-Gal (S-Gal) and Bluo-Gal.

Part 1: The Chemistry of Chromogenesis

To master the application of these substrates, one must understand the oxidative mechanism that drives signal generation. Unlike fluorogenic substrates that require excitation, indolyl galactosides rely on a biocatalytic release followed by a chemical dimerization.

The Reaction Mechanism

The process occurs in two distinct phases: Enzymatic Hydrolysis and Oxidative Dimerization .

-

Hydrolysis: The enzyme

-galactosidase (encoded by the lacZ gene) cleaves the -

Release: This releases the unstable aglycone, 3-indoxyl (or a halogenated derivative).

-

Dimerization: Two molecules of 3-indoxyl spontaneously dimerize in the presence of oxygen to form the insoluble Indigo dye.

Critical Constraint: The final step is aerobic. In anaerobic conditions, the indoxyl intermediate will not dimerize efficiently to form the chromophore, leading to false negatives.

Visualization of the Pathway

Part 2: Comparative Analysis of Indolyl Derivatives[4]

While the prompt specifies the 3-indolyl parent compound, "Expertise & Experience" dictates that we compare it against the halogenated forms used in high-sensitivity assays. The halogenation of the indole ring (e.g., with Bromine or Chlorine) serves two purposes:

-

Shift the Absorbance: Alters the color (Teal, Magenta, Salmon) for multiplexing.

-

Increase Insolubility: Ensures the dye precipitates locally at the enzyme site, preventing diffusion (fuzzy colonies/tissue staining).

Table 1: Selection Matrix for Indolyl Galactosides

| Substrate | Chemical Modification | Color Output | Solubility of Precipitate | Primary Application | Sensitivity |

| Indolyl-Gal | Unsubstituted | Indigo Blue | Moderate | Basic Microbiology | Low |

| X-Gal | 5-Bromo-4-Chloro | Teal / Dp. Blue | Very Low | Cloning (Blue/White) | High |

| Bluo-Gal | Halogenated Indolyl | Dark Blue | Extremely Low | Colony lifting / Agar | Very High |

| Salmon-Gal | 6-Chloro-3-indolyl | Salmon / Pink | Low | Histology / Double Staining | Medium* |

| Magenta-Gal | 5-Bromo-6-Chloro | Magenta | Low | Multiplexing with X-Gluc | High |

*Note: Salmon-Gal combined with Tetranitroblue Tetrazolium (TNBT) offers higher sensitivity than X-Gal for embryology (see Reference 1).

Part 3: Optimized Protocols

Standard protocols often fail due to poor solubility management or pH drift. The following are "Self-Validating" protocols designed to minimize false results.

Protocol A: High-Fidelity Blue/White Screening (Cloning)

Target: Discrimination of recombinant vs. non-recombinant E. coli vectors.

Reagents:

-

X-Gal Stock (20 mg/mL): Dissolve 200 mg X-Gal in 10 mL Dimethylformamide (DMF) .[4]

-

Expert Insight: Do not use DMSO if possible; DMF is superior for penetrating agar without transporting contaminants. Store in polypropylene tubes (polystyrene degrades in DMF) at -20°C protected from light.

-

-

IPTG Stock (0.1 M): 1.2 g IPTG in 50 mL sterile water. Filter sterilize.

Workflow:

-

Preparation: Autoclave LB Agar and cool to 55°C.

-

In-Media Addition (Recommended): Add X-Gal to a final concentration of 20 µg/mL and IPTG to 0.1 mM directly into the molten agar before pouring.

-

Why: Spreading X-Gal on top of solidified plates creates uneven concentration gradients and "pale" edges. In-media addition guarantees uniformity.

-

-

Plating: Transform E. coli (e.g., DH5

) and plate. -

Incubation: Incubate at 37°C for 16-18 hours.

-

Signal Boosting (The "Cold Shock"): After incubation, place plates at 4°C for 2-4 hours.

-

Mechanism:[2] The indigo precipitation continues while bacterial growth stops, intensifying the blue color of weak positives.

-

Protocol B: Ultrasensitive Histochemical Staining (Tissue)

Target: Detection of LacZ reporter in transgenic tissue or senescence markers (SA-

Reagents:

-

Fixative: 0.2% Glutaraldehyde in PBS (Formaldehyde often over-fixes, killing enzyme activity).

-

Staining Buffer: PBS (pH 7.4) containing 5 mM Potassium Ferricyanide, 5 mM Potassium Ferrocyanide, 2 mM MgCl

.-

Expert Insight: The Ferro/Ferricyanide couple acts as an electron acceptor/catalyst to speed up the oxidative dimerization of the indoxyl intermediate, preventing diffusion of the intermediate away from the cell.

-

Workflow:

-

Fixation: Fix frozen sections (10-15 µm) for 10 minutes at RT. Wash 3x with PBS.[5]

-

Staining: Incubate in Staining Buffer containing 1 mg/mL X-Gal (predissolved in DMF) at 37°C.

-

Monitoring: Check every 2 hours.

-

Self-Validation: Include a wild-type tissue section (Negative Control) to rule out endogenous lysosomal

-gal activity (which is usually active at pH 4.0 but can bleed through at pH 7.0 if over-incubated).

-

Part 4: Troubleshooting & Logic

The "False White" Colony

Symptom: Colony contains the empty vector (should be blue) but appears white.

-

Cause 1 (Aerobic Failure): Plates were stacked too tightly or sealed with Parafilm too early, creating a micro-anaerobic environment. The indoxyl formed but did not oxidize to indigo.

-

Cause 2 (Insert Geometry): Small inserts (in-frame) may not disrupt the

-peptide enough to destroy activity, leading to "pale blue" colonies that look white.

The "False Blue" Colony

Symptom: Colony contains an insert (should be white) but appears blue.

-

Cause: The insert is in-frame with the LacZ

-peptide and does not contain a stop codon ("Read-through"). The resulting fusion protein retains enzymatic activity.

Decision Logic for Assay Development

References

-

Sundararajan, S., et al. (2012). "A fast and sensitive alternative for β-galactosidase detection in mouse embryos."[6] Development, 139(23), 4484-4490.[6] [Link]

-

Cold Spring Harbor Protocols. "Staining of Whole-Mount Drosophila Embryos for β-Galactosidase Activity." CSH Protocols. [Link]

-

Merkwitz, C., et al. (2016). "Comments on Methods to Suppress Endogenous β-Galactosidase Activity in Mouse Tissues Expressing the LacZ Reporter Gene." Journal of Histochemistry & Cytochemistry, 64(10), 579–586. [Link]

Sources

- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthesisgene.com [synthesisgene.com]

- 3. X-gal - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Color: A Technical Guide to β-Galactosidase Activity Detection

Introduction: The Gold Standard of Reporter Enzymology

β-Galactosidase (β-gal), encoded by the lacZ gene of Escherichia coli, remains the quintessential reporter enzyme in molecular biology and drug development. Its utility stems not merely from its stability (t1/2 > 20 hours in E. coli), but from its promiscuous substrate specificity. While its biological imperative is the hydrolysis of lactose into glucose and galactose, the enzyme readily accepts synthetic analogs where the glucose moiety is replaced by chromogenic, fluorogenic, or chemiluminescent leaving groups.

For researchers, the choice of detection modality—whether to visualize tissue architecture via X-Gal or quantify femtogram protein levels via 1,2-dioxetanes—defines the assay's dynamic range and sensitivity. This guide deconstructs the physicochemical principles governing these choices.

Mechanistic Foundations

The functional E. coli β-gal enzyme is a homotetramer of 1,023-amino acid subunits. The active site requires magnesium (Mg²⁺) and sodium (Na⁺) ions for optimal catalysis. The reaction mechanism is a double-displacement hydrolysis involving two critical glutamic acid residues (Glu461 and Glu537) within the active site.

-

Galactosylation: The glycosidic oxygen of the substrate is protonated, leading to the release of the aglycone (the signal-generating group) and the formation of a covalent galactosyl-enzyme intermediate.

-

Degalactosylation: A water molecule attacks the intermediate, releasing galactose and restoring the enzyme.

Diagram: The Hydrolytic Cascade

The following diagram illustrates the divergence of signal based on the aglycone moiety attached to the galactose ring.

Figure 1: The divergent fates of β-gal substrates.[1] The enzyme cleaves the glycosidic bond, releasing the aglycone which generates the detectable signal.

Detection Modalities: Selecting the Right Substrate

The choice of substrate dictates the assay's sensitivity and application.

Comparative Substrate Analysis

| Substrate | Type | Readout | Sensitivity | Key Application |

| ONPG | Chromogenic | Absorbance (420 nm) | Nanogram (Low) | High-throughput screening; Routine promoter quantification. |

| X-Gal | Chromogenic | Visual (Blue Precipitate) | Qualitative | In situ tissue staining; Blue/White screening. |

| MUG | Fluorogenic | Fluorescence (Ex 360/Em 460) | Picogram (Med) | Low-expression reporters; Flow cytometry (using FDG). |

| Galacton-Plus | Chemiluminescent | Luminometer (Glow) | Femtogram (High) | Ultra-sensitive reporter assays; High-density plate assays. |

The Quantitative Standard: ONPG

o-nitrophenyl-β-D-galactopyranoside (ONPG) is colorless.[2][3] Upon hydrolysis, it releases o-nitrophenol.[1][2][3]

-

Critical Factor: o-nitrophenol is yellow at alkaline pH. Therefore, the reaction must be stopped with a basic solution (e.g., Na₂CO₃) to shift the pH to ~11, maximizing the extinction coefficient at 420 nm.

The Sensitivity King: 1,2-Dioxetanes (Galacton-Plus)

For drug development where reporter expression may be minimal, chemiluminescence is non-negotiable. Galacton-Plus is a 1,2-dioxetane substrate.[4][5]

-

Mechanism: Enzymatic cleavage generates an unstable anion that decomposes, emitting a photon.

-

Enhancers: Polymeric enhancers (e.g., Sapphire-II) sequester the excited intermediate, preventing non-radiative decay and intensifying the light output by orders of magnitude.

Strategic Applications

Alpha-Complementation (Blue/White Screening)

This phenomenon allows for the rapid identification of recombinant bacteria.[6][7]

-

The Host: Expresses the ω-peptide (C-terminal fragment, lacZΔM15).[8]

-

The Vector: Expresses the α-peptide (N-terminal fragment, residues 1–59).[8]

-

The Logic: Neither fragment is active alone.[6] When co-expressed, they associate to form a functional tetramer.[8] Insertion of foreign DNA into the vector disrupts the α-peptide, preventing complementation (White colonies).[7][8]

Figure 2: Genetic logic of α-complementation. Disruption of the α-peptide by DNA insertion prevents the formation of the active enzyme complex.[7]

Senescence-Associated β-Galactosidase (SA-β-gal)

Cellular senescence is characterized by an expanded lysosomal compartment.[9] While lysosomal β-gal is ubiquitous, its activity is optimal at pH 4.0.[10]

-

The Trick: By performing the assay at pH 6.0 , researchers suppress the activity of normal lysosomal β-gal (which has low activity at pH 6.0) while detecting the over-expressed enzyme present in the enlarged lysosomes of senescent cells.

-

Validation: Always include a positive control (e.g., cells treated with H₂O₂ or etoposide) and a negative control (early passage cells).

Experimental Protocols

Protocol A: Quantitative ONPG Lysate Assay

Target: Quantifying promoter activity in mammalian cells.

Reagents:

-

Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.

-

ONPG Stock: 4 mg/mL in Z-Buffer.

-

Stop Solution: 1 M Na₂CO₃.

Workflow:

-

Lysis: Lyse transfected cells in 100-200 µL of Reporter Lysis Buffer. Centrifuge at 12,000 x g for 2 mins to clear debris.

-

Incubation: Mix 30 µL of supernatant with 200 µL of Z-Buffer containing ONPG.

-

Kinetics: Incubate at 37°C. Monitor until a faint yellow color develops (typically 15–60 mins).

-

Termination: Add 100 µL of Stop Solution. The color will intensify significantly.[11]

-

Measurement: Read Absorbance at 420 nm.

-

Normalization: Normalize A420 against total protein concentration (Bradford/BCA) to calculate Specific Activity.

Protocol B: In Situ Senescence Staining (SA-β-gal)

Target: Visualizing senescent cells in culture or tissue.

Reagents:

-

Fixative: 2% Formaldehyde / 0.2% Glutaraldehyde in PBS.

-

Staining Solution (pH 6.0):

Workflow:

-

Fix: Incubate with Fixative for exactly 5 minutes. Caution: Over-fixation kills enzyme activity.

-

Stain: Add Staining Solution.[12][13] Incubate at 37°C without CO₂ (CO₂ can acidify the buffer, causing false positives).

-

Monitor: Check visible blue staining after 2 hours, up to 12-16 hours.

-

Storage: Replace stain with PBS or 70% glycerol for imaging.

References

-

Molecular Cloning: A Laboratory Manual. (2001). Cold Spring Harbor Laboratory Press. (Standard reference for Z-buffer and Alpha-complementation).

-

Dimri, G. P., et al. (1995).[9] A biomarker that identifies senescent human cells in culture and in aging skin in vivo.[12] Proceedings of the National Academy of Sciences, 92(20), 9363–9367. (The foundational paper for SA-β-gal pH 6.0 protocol).

-

Jain, V. K., & Magrath, I. T. (1991). A chemiluminescent assay for quantitation of β-galactosidase in the femtogram range: application to quantitation of β-galactosidase in lacZ-transfected cells. Analytical Biochemistry, 199(1), 119-124. (Chemiluminescence sensitivity).

-

Serebriiskii, I. G., & Golemis, E. A. (2000). Uses of lacZ to study gene function: evaluation of developmental phenotypes. Analytical Biochemistry, 285(1), 1-15.

Sources

- 1. agilent.com [agilent.com]

- 2. microbeonline.com [microbeonline.com]

- 3. biocompare.com [biocompare.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - AE [thermofisher.com]

- 6. blog.addgene.org [blog.addgene.org]

- 7. Blue–white screen - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. telomer.com.tr [telomer.com.tr]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Senescence β-galactosidase staining assay in cultured cells [protocols.io]

molecular basis of α-complementation in E. coli

The Molecular Basis of -Complementation in E. coli: A Technical Guide

Executive Summary

This guide dissects the structural mechanics of the complementation event, the specific genetic requirements of host/vector systems, and the optimized protocols for experimental application.

Structural & Molecular Mechanism[3][4][5]

To understand

The Wild-Type Architecture

Functional

The M15 Mutation (The Acceptor)

The "host" strains used in cloning (e.g., DH5

-

The Deletion: This mutation deletes amino acid residues 11 through 41 of the wild-type protein.[2][3][4][5][6]

-

The Consequence: Without these N-terminal residues, the protein cannot form a stable tetramer. Instead, it exists as an inactive dimer (often called the

-fragment or acceptor). -

Structural Defect: Residues 13-21 are critical for the subunit interface, and residues 29-33 normally pass through a structural "tunnel" that locks the domains together.[7]

The -Peptide (The Donor)

Cloning vectors (e.g., pUC19, pBluescript) encode the lacZ

-

Composition: This peptide typically comprises the first 3-92 residues of the

-galactosidase sequence.[4] -

The Repair: When expressed in trans, the

-peptide binds to the inactive

Mechanism Diagram

The following diagram illustrates the restoration of enzymatic activity via quaternary structure stabilization.

Figure 1: The

The Genetic Architecture

Successful Blue-White screening requires a specific genotype match between the E. coli host and the plasmid vector.

The Host Genotype

The host must produce the

-

Typical Genotype:

-

Example (DH5

): φ80lacZΔM15 Δ(lacZYA-argF)U169-

Interpretation: The chromosomal lac operon is deleted (U169). The

prophage carries the lacZ gene with the M15 deletion, ensuring the cell produces only the inactive acceptor protein.

-

The Vector Genotype

The plasmid must encode the

-

MCS Location: The Multiple Cloning Site (MCS) is embedded within the coding sequence of the

-peptide (usually codons 6-7). -

Disruption: When a DNA fragment is inserted into the MCS, it disrupts the reading frame or structure of the

-peptide.-

Intact Vector: Functional

-peptide -

Recombinant Vector: Non-functional peptide

No Complementation

-

Protocol: Optimized Blue-White Screening

This protocol focuses on the causality of each step to ensure reproducibility and troubleshooting capability.

Reagents

| Reagent | Function | Working Conc. | Solvent |

| IPTG | Non-hydrolyzable inducer; binds LacI repressor to allow transcription. | 0.1 - 1.0 mM | Water |

| X-Gal | Chromogenic substrate. Cleaved by | 20 - 40 µg/mL | DMF or DMSO |

| Ampicillin | Selection antibiotic (for pUC-derived vectors). | 100 µg/mL | Water |

Workflow Diagram

Figure 2: Logical flow of the Blue-White screening process.

Step-by-Step Methodology

-

Plate Preparation (The Foundation):

-

Spread 40 µL of X-Gal stock (20 mg/mL) and 40 µL of IPTG (100 mM) onto LB-Ampicillin plates.

-

Critical: Allow plates to dry and absorb reagents for at least 30 minutes at 37°C. Surface moisture causes diffusion of the blue precipitate, making colonies hard to distinguish.

-

Why: Pre-spreading creates a uniform induction field. Adding reagents directly to the transformation mix is less effective as it dilutes the local concentration.

-

-

Transformation & Recovery:

-

Transform competent cells with the ligation mix.

-

Recover in SOC medium for 60 minutes at 37°C.

-

Why: Recovery allows expression of the Ampicillin resistance gene (

-lactamase) before the cells face antibiotic stress.

-

-

Incubation:

Troubleshooting & Data Interpretation

False Positives (White Colonies that are NOT clones)

-

Cause 1: Spontaneous Deletion. The plasmid may have lost the lacZ

region due to recombination, even without an insert. -

Cause 2: Small Inserts. If the insert is small (e.g., <30 bp) and in-frame, the

-peptide may still fold correctly and complement, yielding light blue colonies that are mistaken for empty vectors. -

Cause 3: Antibiotic Degradation. "Satellite colonies" (tiny white colonies around a large central colony) appear when

-lactamase degrades the ampicillin in the surrounding agar. Do not pick these.

False Negatives (Blue Colonies that ARE clones)

-

Cause: In-frame insertion. If the insert is a multiple of 3 bases and does not contain a stop codon, a fusion protein is created. If this fusion does not sterically hinder the

-peptide interface, the colony will remain blue.

Comparison Table: Colony Phenotypes

| Phenotype | Genotype State | Enzymatic Status | Interpretation |

| Dark Blue | Vector self-ligated | Empty Vector (Background) | |

| White | Vector + Insert | Positive Clone | |

| Pale Blue | Vector + In-frame Insert | Partial activity | Possible Clone (Verify by PCR) |

| Satellite (White) | Non-transformed | None | Contaminant / Antibiotic Depleted |

References

-

Ullmann, A., Jacob, F., & Monod, J. (1967). Characterization by in vitro complementation of a peptide corresponding to an operator-proximal segment of the beta-galactosidase structural gene of Escherichia coli.[10][11][12] Journal of Molecular Biology, 24(2), 339–343.[10][11][12] Link

-

Langley, K. E., et al. (1975). Molecular basis of beta-galactosidase alpha-complementation. Proceedings of the National Academy of Sciences, 72(4), 1254–1258. Link

-

Juers, D. H., et al. (2000). A structural view of the action of Escherichia coli (lacZ) beta-galactosidase. Biochemistry, 39(11), 2943-2954. Link

-

Promega Corporation. (n.d.). Alpha-Complementation of LacZ for Cloning. Link

Sources

- 1. moleculardepot.com [moleculardepot.com]

- 2. Part:BBa I732006 - parts.igem.org [parts.igem.org]

- 3. Team:Michigan/Basic Part - 2016.igem.org [2016.igem.org]

- 4. pnas.org [pnas.org]

- 5. Part:BBa K2105000 - parts.igem.org [parts.igem.org]

- 6. Stabilities of uncomplemented and complemented M15 beta-galactosidase (Escherichia coli) and the relationship to alpha-complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ecgrc.net [ecgrc.net]

- 11. Characterization by in vitro complementation of a peptide corresponding to an operator-proximal segment of the beta-galactosidase structural gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

The Indolyl Glycoside Substrates: A Technical Guide to X-gal and its Core Structure, 3-Indolyl-β-D-galactopyranoside, in Reporter Gene Assays

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It explores the relationship between the widely used chromogenic substrate, X-gal, and its parent compound, 3-Indolyl-β-D-galactopyranoside. The focus is on the underlying chemical principles and practical applications in molecular biology, particularly in the context of blue-white screening.

Unraveling the Identity: X-gal and its Parent Moiety

At the heart of many molecular cloning and reporter gene assays lies a class of organic compounds known as indolyl glycosides.[1][2] These molecules are invaluable tools due to their ability to produce a distinct color change upon enzymatic cleavage. The most prominent member of this class is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, universally known by its trivial name, X-gal.[1][3][4]

3-Indolyl-β-D-galactopyranoside serves as the foundational structure. It consists of an indole ring linked to a galactose sugar molecule via a β-glycosidic bond.[5] While it can also act as a substrate for β-galactosidase, its halogenated derivative, X-gal, is far more prevalent in laboratory settings. The addition of bromine and chlorine atoms to the indole ring at positions 5 and 4, respectively, is a critical modification that enhances the properties of the resulting dye.[1][6]

The relationship is straightforward: X-gal is a halogenated derivative of 3-Indolyl-β-D-galactopyranoside. This substitution pattern is key to the formation of a stable, insoluble, and intensely colored precipitate upon enzymatic action, a feature that is paramount for its use in screening assays.[1][3]

Caption: Chemical structures of X-gal and its parent compound.

The Mechanism of Color Formation: A Tale of Enzymatic Cleavage and Oxidative Dimerization

The utility of X-gal as a reporter molecule is entirely dependent on the enzymatic activity of β-galactosidase, an enzyme encoded by the lacZ gene in E. coli.[7][8][9] The process unfolds in a two-step reaction:

Step 1: Enzymatic Hydrolysis

In the presence of a functional β-galactosidase, the β-glycosidic bond in X-gal is hydrolyzed.[1][3] This cleavage event releases two products: galactose and 5-bromo-4-chloro-3-hydroxyindole.[1][3][10] The latter is an unstable intermediate.

Step 2: Oxidative Dimerization

The 5-bromo-4-chloro-3-hydroxyindole intermediate then undergoes spontaneous dimerization and oxidation in the presence of oxygen.[1][11] This reaction yields 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[1][11][12] The insolubility of this final product is crucial, as it ensures that the blue color remains localized to the site of enzymatic activity, such as within a bacterial colony.[13]

Caption: Enzymatic cleavage of X-gal and subsequent color formation.

Blue-White Screening: A Practical Application

The most widespread application of X-gal is in blue-white screening, a technique used to identify recombinant bacteria following a cloning experiment.[7][14][15] This method relies on the principle of α-complementation of the β-galactosidase enzyme.[8][10]

The Principle of α-Complementation

Many common cloning vectors, such as pUC19, contain the lacZα gene, which encodes for the α-peptide of β-galactosidase.[1][10] The host E. coli strain used for transformation, for instance DH5α, carries a mutant lacZ gene (lacZΔM15) that produces a non-functional β-galactosidase lacking the α-peptide.[1][10] When the plasmid carrying the lacZα gene is transformed into the host, the two non-functional peptides (the plasmid-encoded α-peptide and the host-encoded truncated β-galactosidase) can associate to form a functional enzyme.[10]

Insertional Inactivation

The multiple cloning site (MCS) in these vectors is strategically located within the lacZα gene.[7][14] When a foreign DNA fragment is successfully ligated into the MCS, it disrupts the coding sequence of the lacZα gene.[14] This disruption prevents the production of a functional α-peptide, and therefore, no functional β-galactosidase can be formed.[3][12]

Visual Identification

When these transformed bacteria are plated on a medium containing X-gal and an inducer of the lac operon, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), the outcome is visually distinct:

-

Blue Colonies: Bacteria transformed with a non-recombinant plasmid (i.e., the vector without an insert) will have an intact lacZα gene. They will produce a functional β-galactosidase, which cleaves X-gal and results in the formation of blue colonies.[7][11][14]

-

White Colonies: Bacteria transformed with a recombinant plasmid (i.e., the vector with the foreign DNA insert) will have a disrupted lacZα gene.[12][14] They will not produce a functional β-galactosidase, and therefore cannot hydrolyze X-gal, resulting in white colonies.[7][11][14]

Caption: Workflow of blue-white screening.

Experimental Protocol: Blue-White Screening

The following is a generalized protocol for blue-white screening. Optimal concentrations and incubation times may need to be adjusted based on the specific vector, E. coli strain, and experimental conditions.

Materials:

-

LB agar plates

-

Ampicillin (or other appropriate antibiotic)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (100 mM)

-

X-gal solution (20 mg/mL in dimethylformamide or DMSO)[16]

-

Ligation reaction mixture

-

Competent E. coli cells (e.g., DH5α)

Procedure:

-

Prepare Plates:

-

Prepare LB agar and autoclave.

-

Cool the agar to approximately 50-55°C.

-

Add the appropriate antibiotic to the final concentration (e.g., 100 µg/mL ampicillin).

-

Add IPTG to a final concentration of 0.1 mM.

-

Add X-gal to a final concentration of 40 µg/mL.

-

Mix gently and pour the plates. Allow them to solidify and dry.

-

-

Transformation:

-

Transform the competent E. coli cells with the ligation reaction mixture according to your standard protocol.

-

Include a control transformation with the vector alone (no insert) to verify that the screening components are working correctly.

-

-

Plating:

-

Plate the transformed cells onto the prepared LB/antibiotic/IPTG/X-gal plates.

-

-

Incubation:

-

Incubate the plates overnight (16-20 hours) at 37°C.[17]

-

-

Analysis:

-

Observe the plates for the presence of blue and white colonies.

-

White colonies are presumptive recombinant clones and can be selected for further analysis (e.g., plasmid purification and sequencing).

-

The control plate (vector only) should ideally show only blue colonies.[17]

-

Quantitative Data Summary:

| Component | Stock Concentration | Final Concentration |

| Antibiotic (e.g., Ampicillin) | 100 mg/mL | 100 µg/mL |

| IPTG | 100 mM | 0.1 mM |

| X-gal | 20 mg/mL | 40 µg/mL |

Conclusion

The relationship between X-gal and 3-Indolyl-β-D-galactopyranoside is that of a chemically modified derivative and its parent compound. The halogen substitutions in X-gal are instrumental in producing the stable, intensely blue precipitate that is the cornerstone of blue-white screening. A thorough understanding of the enzymatic cleavage and subsequent oxidative dimerization is crucial for the effective application of this powerful screening technique in molecular biology.

References

-

Wikipedia. X-gal. [Link]

-

Biocompare. X-Gal. [Link]

-

Scribd. Blue-White Screening Protocol Overview. [Link]

-

Rockland Immunochemicals. X-Gal (Beta-Galactosidase Substrate) (XGAL-0100). [Link]

-

Wikipedia. Blue–white screen. [Link]

-

National Center for Biotechnology Information. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. [Link]

-

Slideshare. Blue white screening. [Link]

-

National Center for Biotechnology Information. Efficient and rapid procedure for blue-white screening of recombinant bacterial clones. [Link]

-

Mastering Blue-White Screening with X-Gal: A Guide for Molecular Biologists. [Link]

-

PubChem. X-Gal. [Link]

-

Khan Academy. Insertional inactivation using Lac Z gene (Blue white screening). [Link]

-

Addgene Blog. Plasmids 101: Blue-white Screening. [Link]

-

PubMed. Indigogenic substrates for detection and localization of enzymes. [Link]

-

DC Fine Chemicals. Chromogenic Substrates Overview. [Link]

-

Glycosynth. Chromogenic Substrates. [Link]

-

Glycosynth. 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside. [Link]

-

ResearchGate. Indigogenic substrates for staining bacterial colonies. [Link]

-

ResearchGate. The hydrolysis of X-Gal catalyzed by β-galactosidase. [Link]

-

Biocompare. X-Gal. [Link]

-

bionity.com. X-gal. [Link]

-

PubChem. 6-Chloro-3-indolyl-beta-D-galactopyranoside. [Link]

-

Royal Society of Chemistry. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. [Link]

-

Interchim. X-Gal and other Galatosidase substrates. [Link]

-

National Center for Biotechnology Information. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. [Link]

-

ResearchGate. Direct oxidative dimerization of indole to form indigo. [Link]

-

UQ eSpace. Oxidation of Indole by Cytochrome P450 Enzymes. [Link]

-

PubMed. Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. [Link]

Sources

- 1. X-gal - Wikipedia [en.wikipedia.org]

- 2. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. X-gal [bionity.com]

- 5. glycodepot.com [glycodepot.com]

- 6. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. コロニー選択のための青/白スクリーニングとそのプロトコル [sigmaaldrich.com]

- 8. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. agscientific.com [agscientific.com]

- 11. コロニー選択のための青/白スクリーニングとそのプロトコル [sigmaaldrich.com]

- 12. apexbt.com [apexbt.com]

- 13. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 14. Blue–white screen - Wikipedia [en.wikipedia.org]

- 15. Blue white screening | PPTX [slideshare.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. blog.addgene.org [blog.addgene.org]

Methodological & Application

quantitative assay for β-galactosidase using 3-Indolyl-b-D-galactopyranoside

Application Note: High-Fidelity Quantification of β-Galactosidase using 3-Indolyl-β-D-galactopyranoside (X-Gal)

Abstract & Rationale

While o-nitrophenyl-β-D-galactopyranoside (ONPG) is the traditional substrate for soluble β-galactosidase (LacZ) quantification, 3-Indolyl-β-D-galactopyranoside (X-Gal) is frequently relegated to qualitative "blue/white" screening on solid media. However, specific experimental conditions—such as solid-phase high-throughput screening, histological correlation, or high-background autofluorescence contexts—necessitate the use of X-Gal for quantification.

This guide details the Solubilized Indigo End-Point Assay (SIEA) . Unlike standard protocols that rely on visual estimation of precipitate intensity, this method chemically solubilizes the 5,5'-dibromo-4,4'-dichloro-indigo product using dimethyl sulfoxide (DMSO), allowing for precise spectrophotometric quantification with a dynamic range comparable to ONPG.

Principle of Assay

The assay relies on the enzymatic hydrolysis of X-Gal by β-galactosidase.[1] The reaction proceeds in two distinct phases:

-

Enzymatic Hydrolysis: LacZ cleaves the glycosidic bond, releasing galactose and a soluble indoxyl monomer.

-

Dimerization & Oxidation: Two indoxyl monomers spontaneously oxidize and dimerize to form the insoluble, deep-blue precipitate 5,5'-dibromo-4,4'-dichloro-indigo.

For quantification, a third critical step is introduced: 3. Solubilization: The precipitate is dissolved in a polar aprotic solvent (DMSO), rendering it suitable for optical density (OD) measurement at 615–650 nm .

Mechanism Pathway

Figure 1: Reaction pathway for the conversion of X-Gal to solubilized indigo for quantification.

Materials & Reagents

Critical Reagent Quality Control:

-

X-Gal Stock (20 mg/mL): Dissolve X-Gal in dimethylformamide (DMF). Store in glass or polypropylene tubes wrapped in foil at -20°C. Note: Do not use DMSO for the stock solution as it can cause premature oxidation.

-

Z-Buffer (Reaction Buffer):

-

60 mM Na₂HPO₄

-

40 mM NaH₂PO₄

-

10 mM KCl

-

1 mM MgSO₄[2]

-

Freshly added: 50 mM β-mercaptoethanol (BME). BME is critical for enzyme stability but inhibits the oxidation step if concentration is too high; 50mM is the optimized balance.

-

-

Solubilization Solvent: 100% Dimethyl Sulfoxide (DMSO), ACS Grade.

-

Stop Solution: 1 M Na₂CO₃.

Protocol: Solubilized Indigo End-Point Assay (SIEA)

This protocol is designed for cell lysates (bacterial or eukaryotic).[3]

Step 1: Sample Preparation & Lysis

-

Harvest cells (e.g.,

bacterial cells or -

Wash once with PBS to remove media (media color interferes with absorbance).

-

Resuspend pellet in 100 µL Z-Buffer .

-

Perform lysis (Sonication or 3x Freeze/Thaw cycles).

-

Centrifuge at 12,000 x g for 5 mins at 4°C to pellet debris. Transfer supernatant to a fresh tube.

-

Note: Keep 10 µL of lysate aside for Total Protein Quantification (Bradford/BCA) to normalize results later.

-

Step 2: Enzymatic Reaction

-

Set up reaction tubes:

-

Sample: 90 µL Z-Buffer + 10 µL Lysate.

-

Blank: 100 µL Z-Buffer.

-

-

Add 20 µL X-Gal Stock (20 mg/mL) to each tube.

-

Incubate at 37°C in the dark.

Step 3: Termination & Pellet Collection

-

Do not add Na₂CO₃ yet if you plan to pellet.

-

Centrifuge the reaction tubes at 15,000 x g for 10 minutes . The blue indigo product will form a tight pellet at the bottom.

-

Carefully aspirate and discard the supernatant (which contains unreacted X-Gal and buffer).

-

Why? Removing the buffer eliminates light scattering from protein aggregates and prevents pH interference during solubilization.

-

Step 4: Solubilization & Measurement

-

Add 200 µL of 100% DMSO to the blue pellet.

-

Vortex vigorously for 15–30 seconds until the pellet is completely dissolved. The solution should be a clear, vibrant blue.

-

Heating: If the pellet is stubborn, heat to 55°C for 5 minutes.

-

-

Transfer to a clear microplate or quartz cuvette.

-

Plastic warning: DMSO degrades polystyrene. Use polypropylene (PP) plates or specific DMSO-resistant cuvettes.

-

-

Measure Absorbance at 615 nm (Peak) or 650 nm (Reference).

-

Recommendation: Perform a spectral scan from 550–700 nm for the first assay to identify the lambda-max (

) for your specific buffer/solvent conditions.

-

Data Analysis & Interpretation

Calculation of Specific Activity

Since pure indigo standards are difficult to maintain (they precipitate), activity is best expressed in Relative Units or normalized to a known LacZ standard curve.

Formula for Normalized Activity:

| Variable | Definition |

| Absorbance of sample minus Absorbance of Blank at 615 nm. | |

| Incubation time in minutes. | |

| Volume of lysate used in the assay (in mL). | |

| Total protein concentration of the lysate (mg/mL). |

Troubleshooting Data Artifacts

| Observation | Root Cause | Corrective Action |

| Low Absorbance / No Blue | Oxidation inhibition | Ensure BME concentration is not >50mM. Ensure incubation was aerobic (oxidation requires |

| High Background in Blank | Spontaneous X-Gal hydrolysis | Check pH of Z-buffer (must be pH 7.0–7.5). Acidic pH promotes spontaneous hydrolysis. |

| Turbid Blue Solution | Incomplete solubilization | Increase DMSO volume or warm to 55°C. Ensure water content in DMSO is <10%. |

| Yellow tint in final read | Indoxyl monomer persistence | The dimerization step was incomplete. Allow reaction to sit open to air for 10 mins before pelleting. |

Workflow Visualization

Figure 2: Step-by-step workflow for the Solubilized Indigo End-Point Assay.

References

-

Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press. (Standard protocols for LacZ buffers and X-Gal handling).

-

Möckli, N., & Auerbach, D. (2004).[5] Quantitative β-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system.[6] BioTechniques, 36(5), 872-876.[5] (Describes the "Pellet X-Gal" methodology and comparison to ONPG).

-

Agilent Technologies. (2023). β-Galactosidase Assay Kit Instruction Manual. (Provides baseline kinetic data for LacZ hydrolysis rates).

-

Cotson, S., & Holt, S. J. (1958). Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society of London. Series B, 148(933), 506-519. (Foundational chemistry regarding the oxidation rates of halogenated indoxyls).

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

no blue colonies observed with 3-Indolyl-b-D-galactopyranoside

Topic: Troubleshooting Absence of Blue Colonies with Indolyl-Galactoside Substrates Ticket ID: BWS-ERR-404 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "No Blue" Phenomenon[1][2][3]

The absence of blue colonies in a system designed for

When using 3-Indolyl-

This guide deconstructs the failure modes of

Part 1: Diagnostic Logic (Visual Workflow)

Before altering reagents, trace your experimental steps through this logic gate to identify the failure point.

Figure 1: Diagnostic decision tree for isolating the root cause of screening failure. Blue nodes indicate decision points; grey/red nodes indicate terminal diagnoses.

Part 2: The Biological Hardware (Genotype & Strain)[2][4][5]

The Mechanism of -Complementation

The most common error is a mismatch between the plasmid and the host strain. Wild-type

- -peptide (Vector): Encoded by the plasmid (e.g., pUC19, pGEM). It contains the N-terminal residues (amino acids 1-59).

-

-peptide (Host): Encoded by the host genome (or F' episome). It contains the C-terminus but lacks residues 11-41 (

The Failure: If you use a standard cloning strain like DH10B or HB101 (which may lack the specific

Validated Host Strains

Ensure your host strain contains the lacZΔM15 allele.[2]

| Strain | Genotype Relevance | Usage Note |

| DH5 | The gold standard. The | |

| JM109 | Requires maintenance of F' episome (use minimal media or antibiotics if F' carries resistance). | |

| XL1-Blue | Contains | |

| TOP10 | Similar to DH5 |

Critical Check: If you are using BL21 or DH10B , you will likely observe no blue colonies because these strains are often not set up for

-complementation or lack the specific deletion required [1].

Part 3: The Chemical Software (Reagents)

Substrate Specificity: "3-Indolyl" vs. "X-Gal"

You mentioned 3-Indolyl-

-

Strict Chemistry: Unsubstituted "Indolyl-Gal" yields a teal/indigo precipitate, not the deep blue associated with X-Gal (5-bromo-4-chloro-3-indolyl-...).

-

X-Gal: The halogenated version is preferred because the precipitate is more insoluble and the color is more intense.

-

Troubleshooting: If your stock solution has turned pink or yellow , it has oxidized. The cleavage product will not dimerize correctly to form the chromophore. Discard pink X-Gal stocks immediately [2].

The Inducer: IPTG

Many modern vectors (e.g., pUC series) have a high copy number, which can titrate out the Lac repressor (

-

Rule: Always add IPTG.

-

Concentration: 0.1 mM to 1.0 mM final concentration in the agar.

-

Storage: Store IPTG at -20°C. Repeated freeze-thaws can degrade it, preventing induction.

Antibiotic Selection & Satellites

If you observe small white colonies surrounding a few large colonies, these are satellites . They are not transformants; they are surviving in the zone where

-

Fix: Do not incubate plates longer than 16-20 hours at 37°C. Use Carbenicillin instead of Ampicillin for tighter selection [3].

Part 4: Experimental Protocols

Protocol A: Preparation of Reliable Stock Solutions

Self-validating step: Use DMF to prevent plastic-induced degradation.

-

X-Gal Stock (20 mg/mL):

-

Weigh 200 mg of X-Gal (5-bromo-4-chloro-3-indolyl-

-D-galactopyranoside). -

Dissolve in 10 mL of N,N-Dimethylformamide (DMF) .

-

Note: DMSO can be used, but DMF offers superior stability.[3] Do not filter sterilize (DMF dissolves filters).

-

Store in glass or polypropylene tubes wrapped in foil at -20°C.

-

-

IPTG Stock (0.1 M):

-

Dissolve 1.2 g IPTG in 50 mL sterile water.

-

Filter sterilize (0.22

m). -

Store at -20°C.

-

Protocol B: The "Top-Spread" Method (For pre-poured plates)

If you are adding reagents to existing plates, uneven spreading is a common cause of "patchy" blue results.

-

Thaw X-Gal and IPTG stocks.[4]

-

Pipette 40

L of X-Gal stock and 40 -

Add 50-100

L of sterile LB media to help spread the volume. -

Spread evenly with a sterile glass bead or spreader.

-

Critical Step: Allow the plate to dry in a laminar flow hood for 30 minutes before plating bacteria. If the plate is wet, the diffusion of X-Gal will be irregular.[5]

Protocol C: The "Cold Shock" Development

If colonies are faint blue or white after overnight incubation:

-

Remove plates from the

C incubator. -

Place them at

C (refrigerator) for 2-4 hours . -

Mechanism: Lower temperature stabilizes the blue precipitate and slows bacterial growth, enhancing the contrast between the blue pigment and the colony mass [4].

Part 5: Mechanistic Visualization

The following diagram illustrates the molecular requirement for blue color generation. Both the Vector (

Figure 2: The molecular pathway of

References

-

Promega Corporation. "Selecting the Right Colony: The Answer is There in Blue and White." Promega Connections, 2019. [Link]

-

Addgene. "Plasmids 101: Blue-White Screening." Addgene Blog, 2015. [Link]

Sources

inconsistent results in β-galactosidase reporter assays

Technical Support Center: β-Galactosidase Reporter Assays Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction

Welcome. If you are here, your error bars are likely overlapping, your negative controls are turning yellow, or your plate readings are drifting over time. The β-galactosidase (β-gal) assay is a cornerstone of molecular biology due to the robust stability of the E. coli LacZ enzyme. However, its apparent simplicity often masks the kinetic variables that lead to inconsistent data.